molecular formula C20H19N5O6S B2500388 N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-20-0

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2500388
CAS No.: 868228-20-0
M. Wt: 457.46
InChI Key: QXTOGNINDZMGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a high-purity chemical compound designed for research and development applications. This synthetic small molecule features a complex structure based on a 4-amino-6-oxo-1,6-dihydropyrimidine core, a scaffold frequently investigated in medicinal chemistry for its potential biological activities . The molecule is functionalized with a 3,4-dimethoxybenzamide group and a (4-nitrobenzyl)thio moiety at the 2-position of the pyrimidine ring, which may influence its electronic properties and interaction with biological targets. Compounds with similar dihydropyrimidine scaffolds are often explored as key intermediates in pharmaceutical research for developing enzyme inhibitors and other therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

868228-20-0

Molecular Formula

C20H19N5O6S

Molecular Weight

457.46

IUPAC Name

N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H19N5O6S/c1-30-14-8-5-12(9-15(14)31-2)18(26)22-16-17(21)23-20(24-19(16)27)32-10-11-3-6-13(7-4-11)25(28)29/h3-9H,10H2,1-2H3,(H,22,26)(H3,21,23,24,27)

InChI Key

QXTOGNINDZMGBE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N)OC

solubility

not available

Origin of Product

United States

Mechanism of Action

Mode of Action

It can be inferred from related compounds that the presence of sulfur enhances their pharmacological properties. The compound may interact with its targets through hydrogen bonding, electrostatic interactions, or other types of chemical bonding, leading to changes in the target’s function.

Biochemical Pathways

For example, thiazolidine derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. These activities suggest that the compound may affect a variety of biochemical pathways, leading to a range of downstream effects.

Biological Activity

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
IUPAC Name This compound
CAS Number 888419-36-1
Molecular Formula C19H17N5O5S
Molecular Weight 427.4 g/mol

Structure

The compound features a pyrimidine core with various substituents that contribute to its biological activity. The presence of the nitrobenzyl thio group is particularly noteworthy as it may influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, nitrobenzoate-derived compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

The proposed mechanism involves the compound's ability to disrupt cellular processes critical for tumor growth. Specifically, it may inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways, ultimately leading to reduced tumor vascularization and growth .

Antiangiogenic Activity

The antiangiogenic potential of nitrobenzoate derivatives has been highlighted in studies focusing on their effect on endothelial cells. For example, a related compound was found to impair endothelial cell migration and tube formation, suggesting that this compound may also exhibit similar effects .

Inhibition of Multidrug Resistance

Another significant aspect of this compound is its potential to overcome multidrug resistance in cancer therapy. By inhibiting tubulin polymerization, it may prevent the efflux of chemotherapeutic agents from cancer cells, thereby enhancing their efficacy .

Study 1: In Vitro Analysis

In vitro studies have demonstrated that similar nitrobenzoate compounds can significantly reduce cell viability in various cancer cell lines. For instance, one study reported a dose-dependent reduction in cell proliferation upon treatment with a nitrobenzoate derivative, highlighting its potential as an effective anticancer agent.

Study 2: In Vivo Efficacy

Animal models treated with nitrobenzoate compounds showed significant tumor size reduction compared to control groups. These findings support the hypothesis that these compounds can effectively target tumor growth and angiogenesis in vivo.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs derived from the evidence:

Compound Name Key Substituents Synthetic Yield Reported Bioactivity Reference
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide (Target) 4-nitrobenzylthio, 3,4-dimethoxybenzamide Not reported Hypothesized antiviral/antimicrobial activity (structural similarity to SARS-CoV inhibitors)
4-(4-chlorophenyl)-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 4-nitrobenzylthio, 4-chlorophenyl, carbonitrile Not reported SARS-CoV 3CL protease inhibition (IC₅₀ = 6.1 µM)
N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-benzenesulfonamide (Compound 19) Benzylthio, benzenesulfonamide 59% Antimicrobial activity (structural data provided; no explicit IC₅₀)
2-Amino-N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (Compound 21) Ethylthio, 2-aminobenzenesulfonamide 68% Not explicitly stated; sulfonamide group suggests potential enzyme inhibition
2-((5-cyano-4-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)propanamide (ZHK) 3,4-dichlorophenyl, sulfamoylphenylpropanamide Not reported Selective LDH-5 inhibition (IC₅₀ = 0.87 µM)

Key Observations:

Thioether Substituents: The 4-nitrobenzylthio group in the target compound and ’s analog enhances electron-withdrawing effects compared to benzylthio (Compound 19) or ethylthio (Compound 21). This may improve binding to redox-sensitive targets like viral proteases . Sulfonamide vs. The target’s 3,4-dimethoxybenzamide group balances lipophilicity and hydrogen-bonding capacity.

However, replacing the carbonitrile with a dimethoxybenzamide could alter target specificity . ZHK’s sulfamoylphenylpropanamide group enabled selective inhibition of lactate dehydrogenase-5 (LDH-5), highlighting the importance of substituent bulk and charge distribution in isoform selectivity .

Synthetic Efficiency :

  • Yields for thioether-containing DHPMs range from 59% (Compound 19) to 88% (Compound IX, ). The target compound’s synthesis likely employs similar nucleophilic substitution strategies (e.g., reaction of a bromo derivative with a thiol-containing intermediate) .

Mechanistic and Structural Insights

  • Pyrimidinone Core: The 6-oxo-1,6-dihydropyrimidine scaffold is a proven pharmacophore in kinase and protease inhibitors. Its keto-enol tautomerism facilitates interactions with catalytic residues in enzymes .
  • Role of Nitro Groups : The para-nitro group in the target compound may stabilize negative charge development during enzyme binding, mimicking transition states in proteolytic reactions .
  • Methoxy vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for this compound?

  • Methodology :

  • Synthesis : Multi-step synthesis involving thioether bond formation (e.g., coupling 4-nitrobenzyl mercaptan with pyrimidinone intermediates) under controlled pH and temperature. Use solvents like DMF or dichloromethane for solubility optimization .
  • Characterization :
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
  • Confirm purity (>95%) using HPLC or LC-MS.
  • Structural elucidation via 1^1H/13^13C NMR (e.g., pyrimidine ring protons at δ 6.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers determine solubility and stability under experimental conditions?

  • Methodology :

  • Solubility : Screen solvents (e.g., DMSO for stock solutions; aqueous buffers for biological assays) using nephelometry or UV-Vis spectroscopy.
  • Stability :
  • Assess thermal stability via thermogravimetric analysis (TGA) (decomposition temperature >200°C).
  • Monitor hydrolytic stability in PBS (pH 7.4) over 24–72 hours using LC-MS .

Q. What biological targets are implicated in its antimicrobial or anticancer activity?

  • Methodology :

  • Target Identification :
  • Enzyme inhibition assays (e.g., thymidylate synthase or dihydrofolate reductase for anticancer activity).
  • Microbial growth inhibition assays (MIC determination via broth microdilution) against Gram-positive/negative strains .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) to identify dysregulated pathways post-treatment.

Q. Which spectroscopic methods confirm structural integrity post-synthesis?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, S–C stretch at ~700 cm1^{-1}) .
  • NMR : Detect aromatic protons (δ 7.0–8.5 ppm for nitrobenzyl groups) and methoxy signals (δ 3.8–4.0 ppm) .
  • MS : Confirm molecular ion [M+H]+^+ at m/z 473.2 (calculated) .

Q. What in vitro assays are suitable for preliminary bioactivity evaluation?

  • Methodology :

  • Antimicrobial : Broth microdilution (CLSI guidelines) with MIC values ≤16 µg/mL indicating potency .
  • Anticancer : MTT assay (IC50_{50} determination in cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. How can SAR studies optimize efficacy against resistant bacterial strains?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., nitrobenzyl to fluorobenzyl) to enhance membrane permeability.

  • Bioactivity Testing : Compare MIC values of analogs against methicillin-resistant Staphylococcus aureus (MRSA).

  • Computational Docking : Predict binding affinity to bacterial targets (e.g., DNA gyrase) using AutoDock Vina .

    Substituent MIC (µg/mL) Target Binding Energy (kcal/mol)
    4-Nitrobenzyl8.0-9.2
    4-Fluorobenzyl4.0-10.5

Q. How to resolve contradictions between in vitro bioactivity and computational predictions?

  • Methodology :

  • Replicate Assays : Test under standardized conditions (e.g., consistent inoculum size, pH).
  • Orthogonal Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Purity Reassessment : Eliminate impurities (>99% purity via preparative HPLC) .

Q. What methodologies address challenges in assessing in vivo pharmacokinetics?

  • Methodology :

  • Radiolabeling : Synthesize 14^{14}C-labeled compound for bioavailability studies.
  • LC-MS/MS Quantification : Measure plasma/tissue concentrations in rodent models.
  • Toxicity Screening : Acute toxicity via LD50_{50} determination; hepatotoxicity via ALT/AST assays .

Q. How can computational modeling predict off-target interactions?

  • Methodology :

  • Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to predict metabolism.
  • QSAR Modeling : Corrogate substituent hydrophobicity (logP) with cytotoxicity .

Q. What experimental approaches evaluate synergistic effects with antimicrobials?

  • Methodology :

  • Checkerboard Assays : Determine fractional inhibitory concentration (FIC) indices with β-lactams or fluoroquinolones.
  • Time-Kill Curves : Assess bactericidal synergy over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.